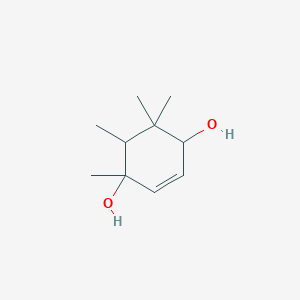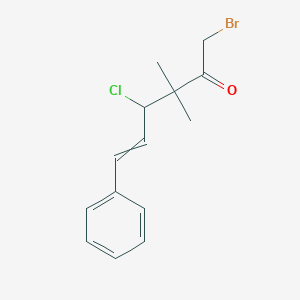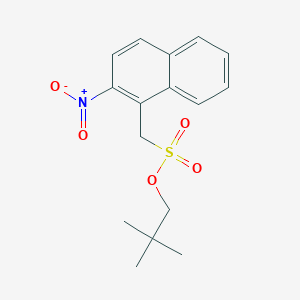
2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate is an organic compound with the molecular formula C24H20O6 It is a derivative of benzene, featuring three acetoxy groups and a phenylacryloyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate typically involves the esterification of benzene-1,3,5-triol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the triacetate ester. The phenylacryloyl group is introduced through a Friedel-Crafts acylation reaction using phenylacryloyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, replacing them with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the acetoxy groups.
Aplicaciones Científicas De Investigación
2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate involves its interaction with molecular targets through its reactive functional groups. The phenylacryloyl group can undergo Michael addition reactions with nucleophiles, while the acetoxy groups can participate in ester hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1,2,3-Benzenetriol, triacetate:
1,3,5-Triacetoxybenzene: Another triacetate derivative of benzene, differing in the absence of the phenylacryloyl group.
Propiedades
Número CAS |
88503-16-6 |
|---|---|
Fórmula molecular |
C21H18O7 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
[3,5-diacetyloxy-4-(3-phenylprop-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C21H18O7/c1-13(22)26-17-11-19(27-14(2)23)21(20(12-17)28-15(3)24)18(25)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3 |
Clave InChI |
IGUFZRMLBLAKCW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C(=O)C=CC2=CC=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


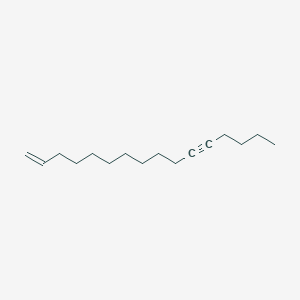
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
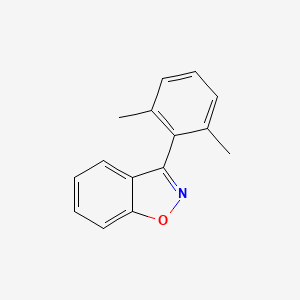
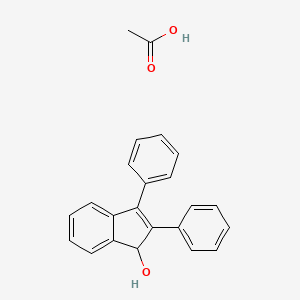
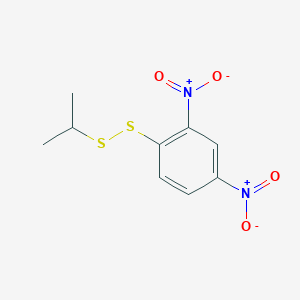
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
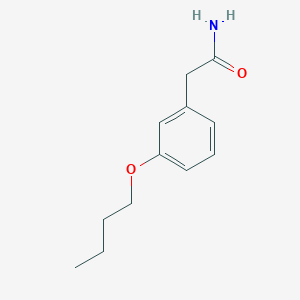
![(6-Methyldibenzo[b,d]thiophen-1-yl)methanol](/img/structure/B14399431.png)
